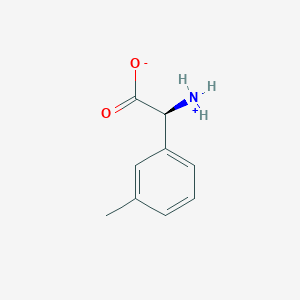

(2S)-2-amino-2-(3-methylphenyl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

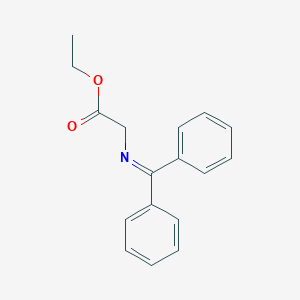

The synthesis of compounds related to (2S)-2-amino-2-(3-methylphenyl)acetic acid involves various methods, including reactions that form complex organometallic structures and Schiff base ligands. For instance, triorganotin(IV) derivatives of similar compounds have been synthesized and characterized by various spectroscopic techniques, suggesting polymeric structures in solid states (Baul et al., 2002). Another approach involves the synthesis of a Schiff base ligand through the reaction of amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to compounds with metal coordination (Ikram et al., 2015).

Molecular Structure Analysis

The molecular structures of related compounds show diverse coordination geometries and hydrogen bonding patterns. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate demonstrates significant hydrogen bonding and interaction with water and acetic acid, highlighting the role of hydrogen bonds in stabilizing the molecular structure (Li et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid can be inferred from studies on related compounds. For example, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid shows specific reactivity patterns and forms coordination polymers with alkali metals, demonstrating the influence of sulfonamide groups on acidity and coordination behavior (Duarte-Hernández et al., 2015).

Physical Properties Analysis

The physical properties of compounds structurally similar to (2S)-2-amino-2-(3-methylphenyl)acetic acid, such as crystal structure and hydrogen bonding patterns, are critical for understanding their stability and reactivity. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate indicates the importance of intermolecular interactions in the solid state (Li et al., 2009).

Applications De Recherche Scientifique

Anticarcinogenicity and Toxicity Studies

Organotin(IV) complexes, including those with acetic acid, have been extensively reviewed for their excellent anticarcinogenicity and toxicity. The anticarcinogenic potential is significantly influenced by the organotin moiety's carbon atom count, contributing to the complex's lipophilicity and cytotoxic activity. These complexes have shown promising results in inhibiting metallic dissolution in acidic media, showcasing their potential in medicinal chemistry and industrial applications. The study suggests that the ligands play a secondary role to the alkyl/aryl groups attached to the tin atom in determining the biological activity of these complexes (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

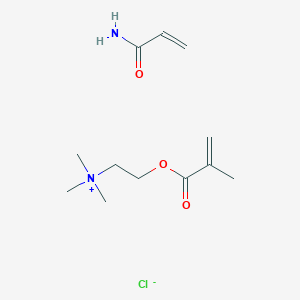

Pervaporation Techniques

Pervaporation (PV) separation techniques for water–acetic acid mixtures leverage polymeric membranes to address the industrial challenge of recycling acetic acid from aqueous streams. Given the close relative volatility of water and acetic acid, conventional distillation methods are inefficient and energy-intensive. PV presents a more economical and environmentally friendly alternative, offering insights into sustainable chemical processing and waste minimization strategies. This review highlights the evolution of PV techniques and their efficiency in separating acetic acid from water, underscoring the relevance of such methods in green chemistry and industrial processes (Aminabhavi & Toti, 2003).

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUJXIQPCPYCT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281012 | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-(3-methylphenyl)acetic acid | |

CAS RN |

119397-07-8 | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119397-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)